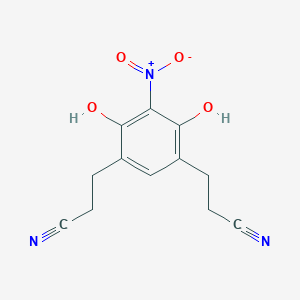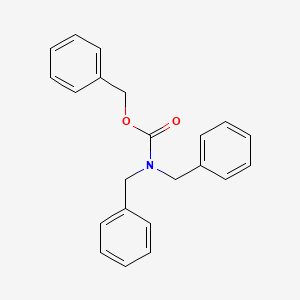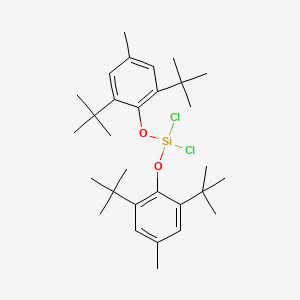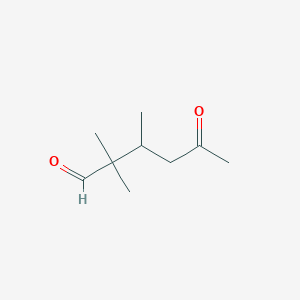
2,2,3-Trimethyl-5-oxohexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3-Trimethyl-5-oxohexanal is an organic compound with a unique structure characterized by the presence of three methyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trimethyl-5-oxohexanal can be achieved through several methods. One common approach involves the oxidation of 2,2,3-trimethylhexanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction is typically carried out under acidic conditions to facilitate the formation of the ketone group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic oxidation of 2,2,3-trimethylhexanol using a metal catalyst such as palladium or platinum. This method offers higher efficiency and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,3-Trimethyl-5-oxohexanal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or hydrazines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of 2,2,3-trimethylhexanol.
Substitution: Formation of oximes or hydrazones.
Scientific Research Applications
2,2,3-Trimethyl-5-oxohexanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,3-Trimethyl-5-oxohexanal involves its reactivity at the carbonyl carbon. The electrophilic nature of the carbonyl carbon makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound can also undergo redox reactions, altering its oxidation state and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2,3-Trimethylhexanal: Lacks the ketone functional group, making it less reactive in certain reactions.
2,2,3-Trimethyl-4-oxohexanal: Similar structure but with the ketone group at a different position, leading to different reactivity and properties.
2,2,3-Trimethyl-5-hydroxyhexanal: Contains a hydroxyl group instead of a ketone, resulting in different chemical behavior.
Properties
CAS No. |
88245-90-3 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
2,2,3-trimethyl-5-oxohexanal |
InChI |
InChI=1S/C9H16O2/c1-7(5-8(2)11)9(3,4)6-10/h6-7H,5H2,1-4H3 |
InChI Key |
ASTVNWOMIGONEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C)C(C)(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![[1-(Pentyloxy)-1-phenylethyl]phosphonic acid](/img/structure/B14379089.png)
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)

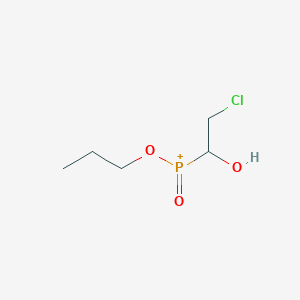
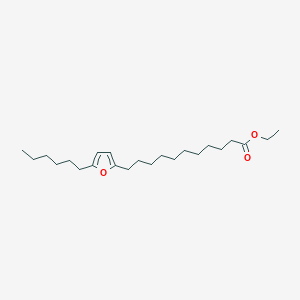
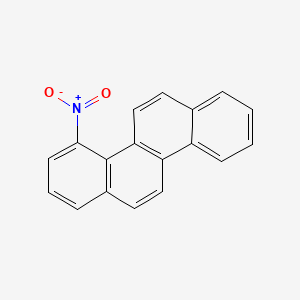
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)
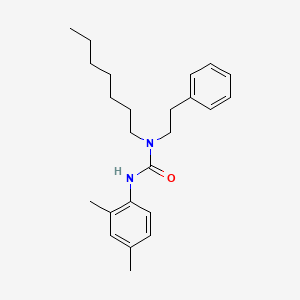
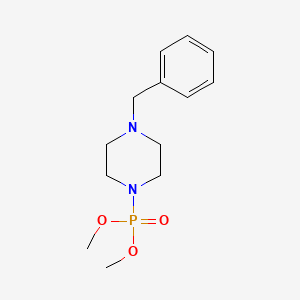
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
